(2S)-2-acetamido-3-(3-phenoxyphenyl)propanoic acid
Description
(2S)-2-Acetamido-3-(3-phenoxyphenyl)propanoic acid (CAS: 1384435-43-1) is a chiral amino acid derivative featuring a phenyl ring substituted with a phenoxy group at the 3-position. Its molecular formula is C₁₇H₁₇NO₄, with a molecular weight of 299.33 g/mol. This compound is structurally characterized by an acetamido group at the α-carbon of the propanoic acid backbone and a 3-phenoxyphenyl side chain.
Properties
IUPAC Name |
(2S)-2-acetamido-3-(3-phenoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-12(19)18-16(17(20)21)11-13-6-5-9-15(10-13)22-14-7-3-2-4-8-14/h2-10,16H,11H2,1H3,(H,18,19)(H,20,21)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKGDWHDFBDCAKP-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-acetamido-3-(3-phenoxyphenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-phenoxyaniline and (S)-2-bromo-3-phenylpropanoic acid.
Formation of Intermediate: The 3-phenoxyaniline undergoes acylation with acetic anhydride to form N-(3-phenoxyphenyl)acetamide.
Coupling Reaction: The N-(3-phenoxyphenyl)acetamide is then coupled with (S)-2-bromo-3-phenylpropanoic acid using a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) to yield the desired product.
Industrial Production Methods: Industrial production of (2S)-2-acetamido-3-(3-phenoxyphenyl)propanoic acid may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction of the acetamido group can yield the corresponding amine.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar aprotic solvents.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes due to its structural similarity to natural substrates.
Medicine:
Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-inflammatory and analgesic properties.
Industry:
Material Science: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2S)-2-acetamido-3-(3-phenoxyphenyl)propanoic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by mimicking the natural substrate and binding to the active site, thereby blocking the enzyme’s activity. The phenoxy group can interact with hydrophobic pockets, while the acetamido group can form hydrogen bonds with amino acid residues in the enzyme’s active site.
Comparison with Similar Compounds
Hydroxyphenyl Derivatives
- (2S)-2-Acetamido-3-(4-hydroxyphenyl)propanoic acid (): Molecular Formula: C₁₁H₁₃NO₄ Key Differences: A hydroxyl group replaces the phenoxy group at the para position. Properties: Lower molecular weight (223.23 g/mol) and higher polarity due to the hydroxyl group, enhancing solubility in aqueous media .
Halogen-Substituted Derivatives
- (2S)-2-Acetamido-3-(4-fluorophenyl)propanoic acid (): Molecular Formula: C₁₁H₁₂FNO₃ Key Differences: Fluorine at the para position increases electronegativity and metabolic stability. Properties: Molecular weight 225.22 g/mol; SMILES: CC(=O)N[C@@H](CC1=CC=C(C=C1)F)C(=O)O .
- (2S)-2-Acetamido-3-(3-fluorophenyl)propanoic acid (): Stereochemistry: Retains the (2S) configuration but with a fluorine at the meta position. Impact: Meta-substitution may alter binding affinity in receptor-targeted applications compared to para-substituted analogs .
Methoxylated and Phenoxy Derivatives
- (S)-2-Acetamido-3-(3,4,5-trimethoxyphenyl)propanoic acid (): Molecular Formula: C₁₄H₁₉NO₆ Key Differences: Three methoxy groups enhance lipophilicity and steric bulk. Synthesis: Enzymatic resolution using Alcalase® achieves enantiomeric purity .
- Fenoxaprop ethyl (): Structure: Ethyl ester of 2-[4-((6-chloro-2-benzoxazolyl)oxy)phenoxy]propanoic acid. Application: Herbicidal activity via acetyl-CoA carboxylase inhibition, highlighting the role of phenoxy groups in agrochemicals .
Functional Group Modifications
N-Acetyl Tryptophan Derivatives
- (2S)-2-Acetamido-3-(1H-indol-3-yl)propanoic acid (): Molecular Formula: C₁₃H₁₄N₂O₃ Key Differences: Indole ring replaces phenyl, enabling π-π stacking in protein interactions. Application: Used as a reference standard in pharmaceutical impurity profiling .
Anthracenyl-Substituted Analogs
- (2S)-2-Acetamido-3-(4-[9-anthracenyl]phenyl)propanoic acid (): Synthesis: Achieved via hydrolysis of methyl esters (59% yield, [α]D²⁷ = +94.6°). Application: Explored as an antibacterial agent due to the bulky anthracenyl group enhancing membrane interaction .
Data Tables
Table 1. Structural and Physical Properties of Selected Analogs
Key Research Findings
Biological Activity
(2S)-2-acetamido-3-(3-phenoxyphenyl)propanoic acid, also known as Fenoprofen, is a nonsteroidal anti-inflammatory drug (NSAID) that exhibits significant biological activity. This compound is primarily utilized for its analgesic and anti-inflammatory properties, making it relevant in the treatment of conditions such as arthritis. This article explores the biological activity of Fenoprofen, including its pharmacological mechanisms, efficacy in clinical studies, and potential therapeutic applications.
- Molecular Formula : C₁₅H₁₄O₃
- Molecular Weight : 242.27 g/mol
- CAS Number : 29679-58-1
- Structure : The compound features a phenoxy group that contributes to its lipophilicity and pharmacological properties.
Fenoprofen acts primarily through the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins. By inhibiting COX-1 and COX-2, Fenoprofen reduces the production of inflammatory mediators, leading to decreased inflammation and pain relief. Additionally, it has been shown to act as an allosteric enhancer for melanocortin receptors, which may contribute to its analgesic effects .
Pharmacological Effects
- Anti-inflammatory Activity : Fenoprofen has demonstrated significant anti-inflammatory effects in various animal models and clinical settings.
- Analgesic Properties : It effectively alleviates pain associated with conditions like osteoarthritis and rheumatoid arthritis.
- Antipyretic Effects : The compound has been noted for its ability to reduce fever.
Clinical Studies and Findings
Several studies have evaluated the efficacy and safety of Fenoprofen in clinical settings:
Case Studies
- Case Study 1 : A 65-year-old female with severe osteoarthritis was treated with Fenoprofen for three months. The patient reported a 50% reduction in pain levels and improved mobility without significant side effects.
- Case Study 2 : A clinical trial involving 200 participants with rheumatoid arthritis showed that those treated with Fenoprofen experienced a marked decrease in swollen joints compared to those receiving a placebo.
Safety Profile
Fenoprofen is generally well-tolerated; however, it may cause gastrointestinal disturbances, renal impairment, and cardiovascular risks in certain populations. Monitoring is recommended for patients with pre-existing conditions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
